Chromatographic Purity: 13,14-Dihydro PGF1α (≥99%) vs. PGF1α (≥98%) – Quantified Specification Advantage from Same Vendor
When sourced from the same major vendor (Cayman Chemical), 13,14-dihydro PGF1α is supplied at a minimum purity specification of ≥99%, compared to ≥98% for the parent compound PGF1α . This 1% absolute purity differential, while modest, is meaningful in quantitative mass spectrometry applications where cumulative impurities in internal standards directly propagate into systematic quantification errors. The higher purity specification reduces the impurity correction burden in validated bioanalytical methods.
| Evidence Dimension | Minimum chromatographic purity specification (vendor QC release criterion) |
|---|---|
| Target Compound Data | ≥99% (HPLC/GC-MS verified, batch-specific CoA) |
| Comparator Or Baseline | PGF1α (Cayman Item No. 15010): ≥98% purity |
| Quantified Difference | +1% absolute purity advantage for 13,14-dihydro PGF1α |
| Conditions | Same vendor (Cayman Chemical); purity determined by HPLC and/or GC-MS; batch-specific Certificate of Analysis data provided |
Why This Matters
Higher certified purity directly reduces the mass of co-eluting impurities that can interfere with multiple reaction monitoring (MRM) transitions in LC-MS/MS assays, improving signal-to-noise ratio and lowering the limit of quantification when the compound is used as an internal standard.
